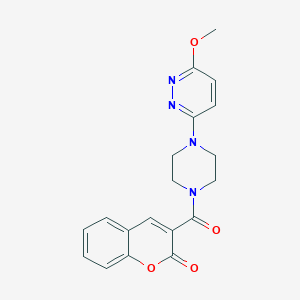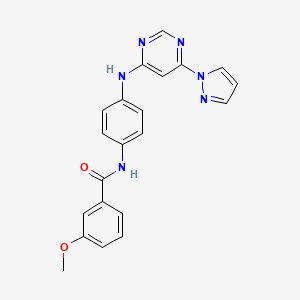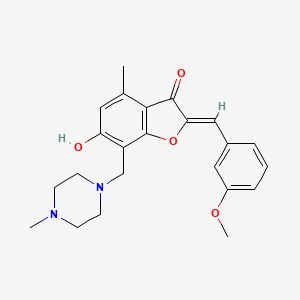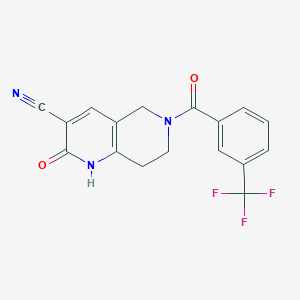![molecular formula C17H13N3O3S B2553009 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide CAS No. 946285-49-0](/img/structure/B2553009.png)
N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide" is a derivative that falls within the class of benzo[d]thiazole-2-carboxamide derivatives. These compounds have been the subject of research due to their potential biological activities, particularly as epidermal growth factor receptor (EGFR) inhibitors, which are relevant in the context of cancer treatment .
Synthesis Analysis
The synthesis of benzo[d]thiazole-2-carboxamide derivatives typically involves the condensation of appropriate precursors, such as amines and carboxylic acids or their derivatives. For instance, the synthesis of related compounds has been reported using virtual screening methods followed by chemical synthesis, which includes reactions with furoyl chloride and subsequent transformations . The synthesis process can be optimized using microwave-assisted methods, which offer a more efficient and solvent-free approach .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole-2-carboxamide derivatives is characterized by the presence of a benzothiazole ring coupled with a carboxamide group. The structure-activity relationship (SAR) is crucial for understanding the biological activity of these compounds. Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of benzo[d]thiazole-2-carboxamide derivatives includes various transformations, such as formylation, acylation, and the introduction of different substituents to optimize biological activity. These reactions are often guided by the electronic properties of the benzothiazole and furan rings, which can influence the reactivity towards electrophilic or nucleophilic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, stability, and melting point, are influenced by the nature of the substituents on the benzothiazole and furan rings. The presence of methyl groups and other substituents can affect the compound's ability to form gels, which is an aspect of supramolecular chemistry that can be explored for drug delivery applications . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are essential for evaluating the drug-likeness of these compounds .
Case Studies
Several compounds within this class have been evaluated for their cytotoxicity against various cancer cell lines, showing moderate to excellent potency. For example, compound 6i has shown potent cytotoxic activities against A549, HeLa, and SW480 cell lines . Other derivatives have been tested against melanoma, leukemia, cervical cancer, and breast cancer cell lines, with some showing promising anticancer activity and good oral drug-like behavior . These studies are crucial for identifying potential lead compounds for further development as anticancer agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Study
A novel heterocyclic compound, closely related to the requested chemical structure, was synthesized, showcasing potential for antibacterial and antifungal activities. This study emphasizes the compound's synthesis process and its spectroscopic characterization, highlighting its biological relevance against a spectrum of microorganisms (Patel, Shah, & Patel, 2015).
Reactivity and Derivative Formation
Research on the synthesis and reactivity of compounds with similar core structures to the requested chemical has shown potential for creating a variety of electrophilic substitution reactions. This work provides insights into the chemical reactivity and potential applications of such compounds in further synthetic chemistry studies (Aleksandrov & El’chaninov, 2017).
Cytotoxic Evaluation and Potential as EGFR Inhibitors
A novel series of benzo[d]thiazole-2-carboxamide derivatives, exhibiting moderate to excellent potency against cancer cell lines, suggests these compounds as potential inhibitors for epidermal growth factor receptor (EGFR), with implications in cancer treatment. This finding indicates the significant therapeutic potential of these compounds, especially their selectivity towards cancer cells over normal cells (Zhang et al., 2017).
Supramolecular Gelators
A study on N-(thiazol-2-yl)benzamide derivatives, including compounds with similar structural motifs, identified new series of supramolecular gelators. These compounds demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, underlining the role of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).
Antimicrobial and Anticancer Activities
Thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, have been synthesized and investigated for their antimicrobial activity. The study provides evidence of good antimicrobial activity against several microorganisms, suggesting further exploration for pharmacological and medical applications (Cakmak et al., 2022).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-9-14(23-19-11)16(21)20(10-12-5-4-8-22-12)17-18-13-6-2-3-7-15(13)24-17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJLBNSNZPECDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)
![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)


![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)

![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)
![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)
![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)
![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)